

# 2,4-Difluorobenzoyl paliperidone-d4 chemical structure

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## Compound of Interest

Compound Name: 2,4-Difluorobenzoyl paliperidone-d4

Cat. No.: B12411409

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## In-Depth Technical Guide: Paliperidone-d4

Version: 1.0

### Abstract

This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and synthesis. A notable clarification is addressed regarding the nomenclature; the term "**2,4-Difluorobenzoyl paliperidone-d4**" is a misnomer, likely arising from the synthesis precursor, 2,4-difluorophenyl piperidinyl-methanone, which is used to construct the benzisoxazole ring system of the final compound. This guide focuses on the correct entity, Paliperidone-d4, and provides a detailed experimental protocol for the synthesis of its parent compound, paliperidone, highlighting the role of key intermediates. Furthermore, the established pharmacological mechanism of action, central dopamine D2 and serotonin 5-HT2A receptor antagonism, is detailed and visually represented.

### Chemical Structure and Identification

The chemical entity of interest is Paliperidone-d4. The "-d4" designation indicates the presence of four deuterium atoms, which are heavy isotopes of hydrogen. These isotopes are strategically placed on the ethyl linker of the molecule. This isotopic labeling is particularly

useful in pharmacokinetic studies, serving as an internal standard for the quantification of paliperidone in biological matrices by mass spectrometry.[\[1\]](#)[\[2\]](#)

The formal IUPAC name is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d<sub>4</sub>]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[\[3\]](#)

Chemical Structure of Paliperidone-d<sub>4</sub>:

(Note: This is a SMILES representation[\[3\]](#) of the structure. A 2D diagram is recommended for formal publications.)

## Physicochemical and Pharmacological Data

Quantitative data for Paliperidone-d<sub>4</sub> and its non-deuterated parent compound, paliperidone, are summarized below. This data is essential for analytical method development, formulation, and pharmacological assessment.

**Table 1: Physicochemical Properties**

Property	Value (Paliperidone-d <sub>4</sub> )	Value (Paliperidone)	Reference(s)
Molecular Formula	C <sub>23</sub> H <sub>23</sub> D <sub>4</sub> FN <sub>4</sub> O <sub>3</sub>	C <sub>23</sub> H <sub>27</sub> FN <sub>4</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Formula Weight	430.5 g/mol	426.49 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	1020719-55-4	144598-75-4	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Solid	Crystals from 2-propanol	<a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	Not Reported	179.8 °C	<a href="#">[5]</a>
LogP	Not Reported	1.8	<a href="#">[5]</a>
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	Practically insoluble in water	<a href="#">[3]</a> <a href="#">[5]</a>

**Table 2: Receptor Binding Affinity (Paliperidone)**

Receptor	Binding Affinity (Ki/Kd)	Type of Activity	Reference(s)
Serotonin (5-HT <sub>2a</sub> )	0.22 - 1.21 nM	Antagonist	[6]
Dopamine (D <sub>2</sub> )	2.8 - 6.6 nM	Antagonist	[6]
α <sub>1</sub> -Adrenergic	1.3 - 11 nM	Antagonist	[6]
α <sub>2</sub> -Adrenergic	Not specified (active)	Antagonist	[6][7]
Histamine (H <sub>1</sub> )	3.4 - 34 nM	Antagonist	[6]

## Experimental Protocols: Synthesis of Paliperidone

The synthesis of paliperidone is a multi-step process. The following protocols describe the formation of a key intermediate derived from 1,3-difluorobenzene and the subsequent condensation to form the final paliperidone structure. The deuterated version (Paliperidone-d4) would be synthesized by using a deuterated version of the chloroethyl intermediate.

### Synthesis of Intermediate A: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

This intermediate forms the core of the 6-fluoro-1,2-benzisoxazole moiety of paliperidone.

Reaction Scheme: 1,3-Difluorobenzene + Piperidine-4-carbonyl chloride --(AlCl<sub>3</sub>, Friedel-Crafts Acylation)--> 1-acetyl-4-(2,4-difluorobenzoyl)piperidine 1-acetyl-4-(2,4-difluorobenzoyl)piperidine --(HCl, Hydrolysis)--> (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

Protocol:

- Friedel-Crafts Acylation: To a suitable reactor, add 1,3-difluorobenzene and aluminum chloride (AlCl<sub>3</sub>).<sup>[8]</sup>
- Slowly add piperidine-4-carbonyl chloride hydrochloride to the mixture at a controlled temperature.<sup>[8]</sup>

- Heat the reaction mixture (e.g., 85-90 °C) for several hours until the reaction is complete as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[8]
- Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and hydrochloric acid.
- Extract the product with an organic solvent (e.g., methylene chloride), wash, and concentrate to yield the protected intermediate.
- Deprotection: Reflux the intermediate in 6N hydrochloric acid for approximately 5 hours.[8]
- Concentrate the reaction mixture under reduced pressure.
- Recrystallize the residue from a suitable solvent like 2-propanol to yield (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride as a solid.[8]

## Synthesis of Intermediate B: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride

Intermediate A is converted to the benzisoxazole structure via oximation and cyclization.

Protocol:

- Dissolve (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate A) and hydroxylamine hydrochloride in ethanol.[9]
- Add a base (e.g., N,N-diethylethanamine) and reflux the mixture for approximately 3 hours.[9]
- Cool the reaction mixture to allow the oxime intermediate to precipitate.
- The subsequent ring-closure to form the benzisoxazole can be achieved under basic conditions, though specific patented procedures may vary.

## Final Condensation Step: Synthesis of Paliperidone

This step involves the N-alkylation of the benzisoxazole intermediate with the pyridopyrimidinone core.[10][11]

Reaction Scheme: Intermediate B + 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one --(Base, Solvent)--> Paliperidone

Protocol:

- Charge a reactor with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (Intermediate B) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
- Add a suitable solvent, such as methanol or acetonitrile.[\[10\]](#)[\[11\]](#)
- Add a base, such as sodium bicarbonate or an organic base like diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.[\[10\]](#)
- Heat the reaction mixture to reflux (e.g., 62-68 °C) and maintain for several hours until the reaction is complete (monitor by HPLC).[\[11\]](#)
- Cool the reaction mixture to room temperature to allow the product to crystallize.
- Filter the solid product, wash with cold solvent, and dry under vacuum to yield crude paliperidone.
- Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.[\[11\]](#)

## Mechanism of Action and Signaling Pathway

The therapeutic effects of paliperidone in schizophrenia are believed to be mediated through its potent antagonist activity at central dopamine type 2 (D<sub>2</sub>) and serotonin type 2A (5-HT<sub>2a</sub>) receptors.[\[6\]](#)[\[7\]](#)[\[12\]](#) The dual blockade is a hallmark of atypical antipsychotics. The higher affinity for 5-HT<sub>2a</sub> receptors relative to D<sub>2</sub> receptors may contribute to the lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[\[12\]](#) Paliperidone also exhibits antagonism at adrenergic and histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension.[\[6\]](#)

## Experimental Workflow: Synthesis of Paliperidone

The following diagram illustrates the key stages in the synthesis of Paliperidone, starting from the formation of the critical benzisoxazole intermediate.

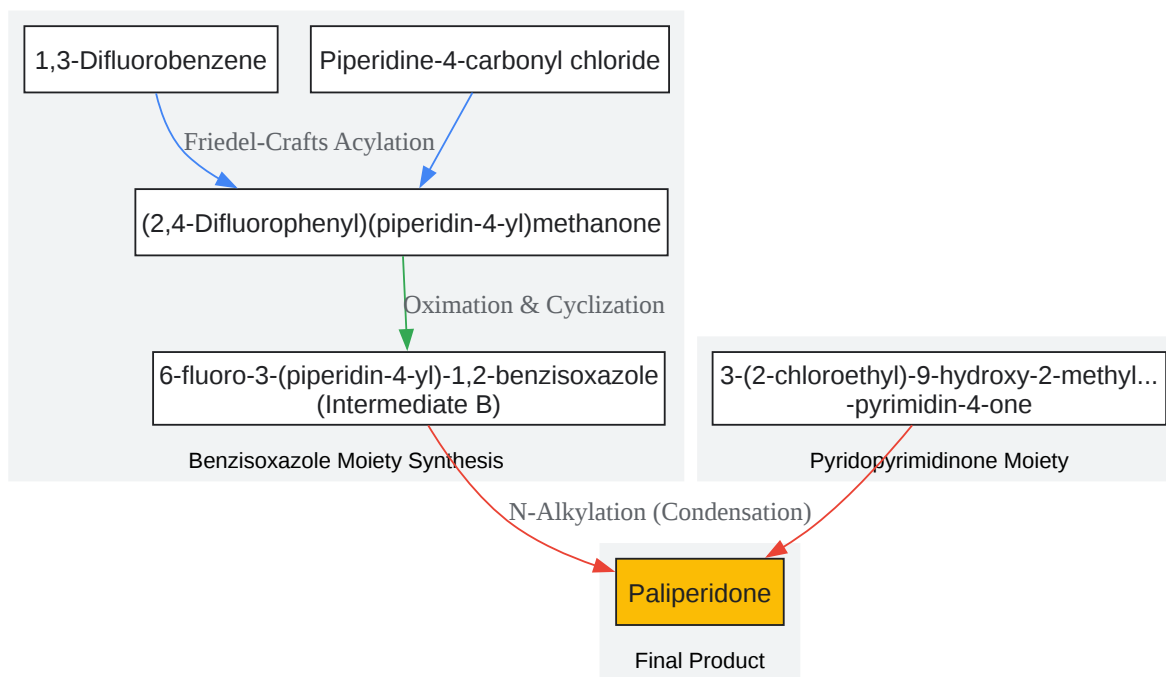


Figure 1: Simplified Synthetic Workflow for Paliperidone

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Caption: Figure 1: Simplified Synthetic Workflow for Paliperidone

## Signaling Pathway: Receptor Antagonism

This diagram illustrates the primary mechanism of action of Paliperidone at the synaptic level.

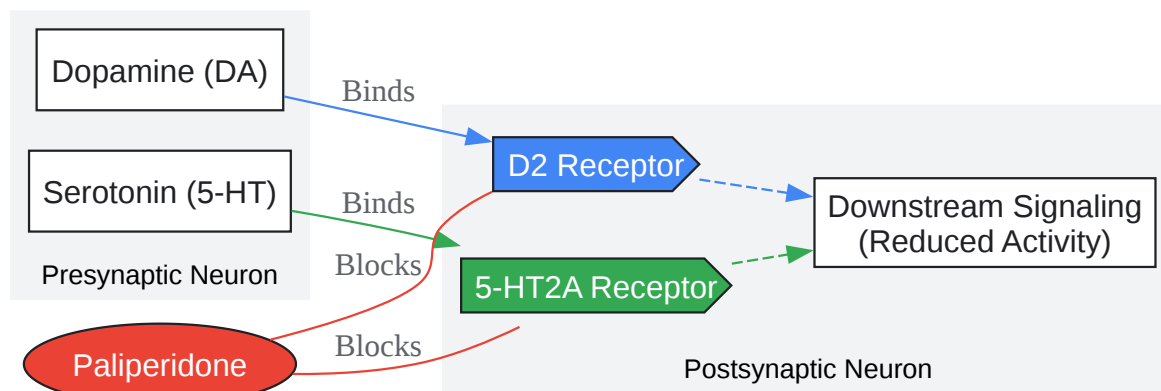


Figure 2: Paliperidone's Primary Signaling Pathway

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Caption: Figure 2: Paliperidone's Primary Signaling Pathway

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